molecular formula C23H22N2O3 B11356368 [4-(1,3-Benzoxazol-2-yl)piperidin-1-yl](3,5-dimethyl-1-benzofuran-2-yl)methanone

[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl](3,5-dimethyl-1-benzofuran-2-yl)methanone

Cat. No.: B11356368
M. Wt: 374.4 g/mol
InChI Key: GFYCJMHZYIYNBY-UHFFFAOYSA-N
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Description

2-[1-(3,5-DIMETHYL-1-BENZOFURAN-2-CARBONYL)PIPERIDIN-4-YL]-1,3-BENZOXAZOLE is a complex organic compound that features a benzofuran and benzoxazole moiety connected via a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(3,5-DIMETHYL-1-BENZOFURAN-2-CARBONYL)PIPERIDIN-4-YL]-1,3-BENZOXAZOLE typically involves multi-step organic reactions. One common method includes the formation of the benzofuran ring through the cyclization of o-hydroxyacetophenones under basic conditions . The piperidine ring is then introduced via a nucleophilic substitution reaction. Finally, the benzoxazole moiety is formed through a cyclization reaction involving an o-aminophenol derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors and advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-[1-(3,5-DIMETHYL-1-BENZOFURAN-2-CARBONYL)PIPERIDIN-4-YL]-1,3-BENZOXAZOLE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens for substitution reactions .

Major Products

The major products formed from these reactions include quinone derivatives, alcohols, and halogenated compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[1-(3,5-DIMETHYL-1-BENZOFURAN-2-CARBONYL)PIPERIDIN-4-YL]-1,3-BENZOXAZOLE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-(3,5-DIMETHYL-1-BENZOFURAN-2-CARBONYL)PIPERIDIN-4-YL]-1,3-BENZOXAZOLE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Properties

Molecular Formula

C23H22N2O3

Molecular Weight

374.4 g/mol

IUPAC Name

[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-(3,5-dimethyl-1-benzofuran-2-yl)methanone

InChI

InChI=1S/C23H22N2O3/c1-14-7-8-19-17(13-14)15(2)21(27-19)23(26)25-11-9-16(10-12-25)22-24-18-5-3-4-6-20(18)28-22/h3-8,13,16H,9-12H2,1-2H3

InChI Key

GFYCJMHZYIYNBY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2C)C(=O)N3CCC(CC3)C4=NC5=CC=CC=C5O4

Origin of Product

United States

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